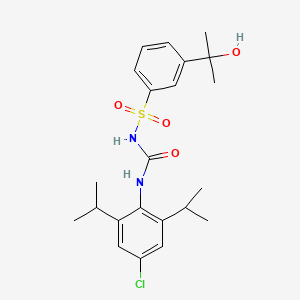
CP 424174
概要
説明
これは、ヒト単球において、リポ多糖(LPS)およびアデノシン三リン酸(ATP)に応答して、インターロイキン-1β(IL-1β)の翻訳後処理および分泌を阻害します 。この化合物は、特定のインフラマソームを標的とすることで、炎症反応を制御する可能性があることで知られています。
科学的研究の応用
CP 424174は、科学研究において幅広い用途があります。
化学: サイトカイン放出阻害の効果を研究し、新しい抗炎症剤を開発するためのモデル化合物として使用されます。
生物学: this compoundは、さまざまな生物学的プロセスや病気におけるIL-1βの役割を調査するために使用されます。
医学: この化合物は、関節リウマチや炎症性腸疾患などの炎症性疾患の治療における潜在的な治療用途について研究されています。
作用機序
CP 424174は、IL-1βの翻訳後処理と分泌を阻害することで効果を発揮します。これは、NLRP3とAIM2インフラマソームを標的とし、アダプタータンパク質ASC(アポトーシス関連スペック様タンパク質、CARD含有)のオリゴマー化を阻害します。 この阻害は、プロIL-1βをその成熟型に切断する役割を果たすカスパーゼ-1の活性化をブロックします 。IL-1βの放出を防ぐことで、this compoundは炎症とそれに伴う免疫反応を軽減します。
類似の化合物:
CP 456773: this compoundと同じインフラマソームを標的とする、別のサイトカイン放出阻害薬。
CP 724714: 類似の抗炎症特性を持つが、異なる分子標的を持つ化合物。
PF 06273340:
This compoundの独自性: this compoundは、IL-1βの処理と分泌を特異的に阻害するという点でユニークです。NLRP3とAIM2インフラマソームの両方を標的とする能力は、他の類似の化合物とは異なります。 さらに、その高い効力と選択性は、研究および潜在的な治療用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
CP 424174 interacts with various enzymes and proteins in the cell. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM . This interaction with the IL-1β pathway suggests that this compound may have a significant role in biochemical reactions related to inflammation and immune response.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of IL-1β, a key cytokine involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in immune cells like monocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the IL-1β pathway. It inhibits the ATP-induced proteolytic cleavage of pro-IL-1β, blocking the formation of mature IL-1β . This suggests that this compound exerts its effects at the molecular level by binding to specific biomolecules involved in the IL-1β pathway, inhibiting enzyme activation, and causing changes in gene expression .
Metabolic Pathways
Given its role in inhibiting IL-1β production, it is likely that it interacts with enzymes or cofactors involved in the IL-1β pathway .
準備方法
合成ルートおよび反応条件: CP 424174の合成は、コア構造の調製から始まり、官能基の導入まで、複数のステップを必要とします。主要なステップには以下が含まれます。
コア構造の形成: これは、4-クロロ-2,6-ビス(1-メチルエチル)アニリンと適切な試薬を反応させて、コアの芳香族構造を形成することを含みます。
スルホンアミド基の導入: このステップでは、コア構造を制御された条件下でスルホニルクロリド誘導体と反応させて、スルホンアミド基を導入します。
最終的な修飾:
工業生産方法: this compoundの工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 自動化された反応器と精製システムの使用は、品質とスケーラビリティの一貫性を達成するのに役立ちます .
反応の種類:
酸化: this compoundは、特にヒドロキシ基で酸化反応を起こし、対応するケトンまたはアルデヒドを形成する可能性があります。
還元: この化合物は、特定の条件下で還元されて官能基を修飾することができ、例えばカルボニル基をアルコールに還元します。
置換: this compoundは、特に芳香環で置換反応を起こし、ハロゲン原子が他の官能基で置換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 水酸化ナトリウムやさまざまなハロゲン化剤などの試薬が使用されます。
主要な製品:
酸化生成物: ケトンとアルデヒド。
還元生成物: アルコール。
置換生成物: さまざまな置換芳香族化合物.
類似化合物との比較
CP 456773: Another cytokine release inhibitory drug that targets the same inflammasomes as CP 424174.
CP 724714: A compound with similar anti-inflammatory properties but different molecular targets.
PF 06273340:
Uniqueness of this compound: this compound is unique in its specific inhibition of IL-1β processing and secretion. Its ability to target both NLRP3 and AIM2 inflammasomes sets it apart from other similar compounds. Additionally, its high potency and selectivity make it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBLSHMKVQWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














